3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to the pyrimidoindole class of heterocyclic compounds. Its structure features a pyrimido[5,4-b]indole core substituted at the 3-position with a 3,5-dimethylphenyl group and at the 2-position with a (1-phenylethyl)thio moiety.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(1-phenylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-16-13-17(2)15-20(14-16)29-25(30)24-23(21-11-7-8-12-22(21)27-24)28-26(29)31-18(3)19-9-5-4-6-10-19/h4-15,18,27H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXIJXNUHLWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core through cyclization reactions. Subsequent steps involve the introduction of the 3,5-dimethylphenyl group and the 1-phenylethylthio group through substitution reactions. Common reagents used in these reactions include various halides, thiols, and catalysts to facilitate the substitution and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction conditions, leading to more consistent production outcomes.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidoindole derivatives.
Scientific Research Applications
3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one with structurally related pyrimidoindole derivatives, emphasizing substituent variations, molecular properties, and key identifiers:
Key Observations:
Substituent Influence on Properties: R1 Groups: The 3,5-dimethylphenyl group in the target compound and may enhance lipophilicity compared to smaller substituents (e.g., methyl in or methoxyphenyl in ). R2 Groups: The (1-phenylethyl)thio moiety in the target compound is distinct from the dihydroindolyl (), pyrrolidinyl (), or morpholinoethyl () groups. These variations likely impact solubility, metabolic stability, and target interactions.
Molecular Weight Trends :
- The target compound (478.61 g/mol) is heavier than analogs with simpler R2 groups (e.g., at 428.49 g/mol) but lighter than derivatives with bulky heterocyclic R2 substituents (e.g., at 531.61 g/mol).
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a pyrimidine ring fused with an indole moiety, along with a thioether and dimethylphenyl substituents that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Properties : There are indications of antibacterial and antifungal activities.
- Antioxidant Effects : The compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress.
Anticancer Activity
In vitro studies have shown that the compound significantly inhibits the growth of various cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.5 μM against human breast cancer cells (MCF-7), indicating potent cytotoxicity compared to standard chemotherapeutics.
Case Study: MCF-7 Cell Line
A detailed study on the MCF-7 cell line revealed that treatment with the compound resulted in:
- Cell Cycle Arrest : The compound induced G1 phase arrest, leading to decreased cell proliferation.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cells after treatment, suggesting a mechanism involving programmed cell death.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results showed:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 μg/mL against these pathogens, demonstrating significant antibacterial activity.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 20 | Moderate |
| Staphylococcus aureus | 15 | High |
| Pseudomonas aeruginosa | 50 | Low |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated that:
- Scavenging Effect : The compound showed a scavenging effect of approximately 70% at a concentration of 100 μg/mL.
- Comparative Analysis : Its antioxidant activity was comparable to that of ascorbic acid, a known antioxidant.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Interaction with signaling pathways such as MAPK and PI3K-AKT pathways may play a role in its anticancer effects.
- Reactive Oxygen Species (ROS) Regulation : The antioxidant properties may stem from its ability to modulate ROS levels within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
